H-Ile-ile-gly-leu-met-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

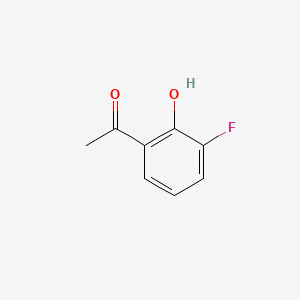

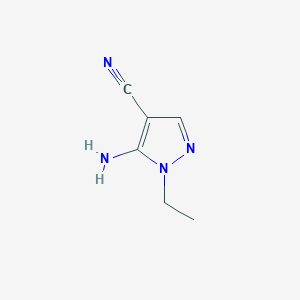

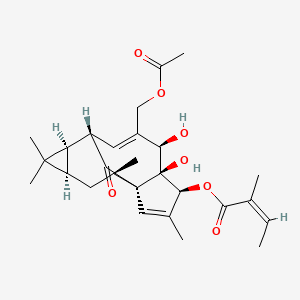

“H-Ile-ile-gly-leu-met-OH” is a peptide with the sequence IIGLM. It has a molecular formula of C25H47N5O6S and a molecular weight of 545.7 g/mol . The IUPAC name for this peptide is (2S)-2-[[ (2S)-2-[[2-[[ (2S,3S)-2-[[ (2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid .

Molecular Structure Analysis

The peptide “H-Ile-ile-gly-leu-met-OH” has a complex structure with multiple functional groups. The InChI string for this peptide is InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 .

Physical And Chemical Properties Analysis

The peptide “H-Ile-ile-gly-leu-met-OH” has a molecular weight of 545.7 g/mol. It has 6 hydrogen bond donors and 8 hydrogen bond acceptors . Unfortunately, I couldn’t retrieve more specific physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Real-time detection of amino acids and discrimination of pathologically relevant peptides

- Scientific Field : Biochemistry and Molecular Biology .

- Application Summary : This research focuses on the precise identification and quantification of amino acids, which is crucial for many biological applications . The study reports a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, which enables direct identification of all 20 proteinogenic amino acids when combined with a machine-learning algorithm .

- Methods of Application : The method involves using a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution . This system is used for real-time analyses of two representative post-translational modifications (PTMs), one unnatural amino acid, and ten synthetic peptides using exopeptidases .

- Results : The validation accuracy reaches 99.1%, with 30.9% signal recovery . The feasibility of ultrasensitive quantification of amino acids was also demonstrated at the nanomolar range .

Assignment of the Ile, Leu, Val, Met and Ala methyl group resonances of the DEAD-box RNA helicase DbpA from E. coli

- Scientific Field : Biomolecular NMR Assignments .

- Application Summary : This research focuses on the assignment of the Ile, Leu, Val, Met and Ala methyl group resonances of the DEAD-box RNA helicase DbpA from E. coli . The DEAD-box helicase DbpA from E. coli is involved in ribosome maturation .

- Methods of Application : The method involves using a divide and conquer approach to obtain an almost complete resonance assignment of the isoleucine, leucine, valine, methionine and alanine methyl group signals of full length DbpA (49 kDa) .

- Results : These assignments are the first step towards a better understanding of the molecular mechanism behind the ATP-dependent RNA unwinding process catalyzed by DEAD-box helicases .

Antioxidant Peptides

- Scientific Field : Food Science, Pharmaceuticals, and Cosmetics .

- Application Summary : Antioxidant peptides are a hotspot in these fields. The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are pivotal areas of research .

- Methods of Application : The study introduces novel technologies for the efficient screening of antioxidant peptides. A wide range of activity evaluation assays, encompassing cellular models, as well as rodent and non-rodent models, are provided .

- Results : The research process has been significantly accelerated by efficient screening with novel technologies, gradually replacing the traditional approach .

Bitter Taste of Synthetic C-Terminal Tetradecapeptide of Bovine β-Casein

- Scientific Field : Food & Nutrition .

- Application Summary : This research focuses on the bitter taste of synthetic C-terminal tetradecapeptide of bovine β-casein .

- Methods of Application : The method involves synthesizing the C-terminal tetradecapeptide, Pro196-Val209, and some of its fragments .

- Results : The study suggests that the increase of bitterness in peptides through the introduction of hydrophobic amino acids depends on the number of hydrophobic amino acids added .

Epithelial Transport of Antioxidant Peptides

- Scientific Field : Biochemistry and Molecular Biology .

- Application Summary : This research focuses on the epithelial transport of antioxidant peptides . Two antioxidant peptides, YFCLT (Tyr-Phe-Cys-Leu-Thr) and GLLLPH (Gly-Leu-Leu-Leu-Pro-His), were identified from corn gluten .

- Methods of Application : The method involves conducting research on the epithelial transport of antioxidant peptides in Caco-2 cells .

- Results : Both peptides could transport across the Caco-2 cell monolayers in complete form .

Antibacterial Activity of Hen Egg-Derived Peptides

- Scientific Field : Food & Nutrition .

- Application Summary : This research focuses on the antibacterial activity of hen egg-derived peptides . Two antimicrobial peptides purified from LMPs, Ile-Val-Ser-Asp-Gly-Asp-Gly-Met-Asn-Ala-Trp, inhibited the Gram-negative bacterium Escherichia coli K-12 .

- Methods of Application : The method involves purifying two antimicrobial peptides from LMPs .

- Results : These peptides inhibited the Gram-negative bacterium Escherichia coli K-12 by damaging the membrane .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-ZKHIMWLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ile-ile-gly-leu-met-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)